molecular formula C22H15ClFN3O2 B2692628 N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946353-01-1

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2692628
CAS No.: 946353-01-1
M. Wt: 407.83
InChI Key: MUOXKUULCUPVSK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that combines a naphthyridine core with chlorophenyl and fluorophenyl substituents

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant biological activity that suggests potential therapeutic applications:

Anticancer Activity

Recent studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. It shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Cardiovascular Effects

Preliminary research suggests that this compound may influence cardiovascular health by modulating blood pressure and vascular function. Its interaction with specific receptors involved in cardiovascular regulation is under investigation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro with specific cancer cell lines.
Study BAntimicrobial EffectsShowed effective inhibition against Gram-positive bacteria in laboratory settings.
Study CCardiovascular ImpactIndicated potential for lowering blood pressure in animal models.

These findings suggest that further research could solidify its role as a therapeutic agent in these areas.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of substituents and the naphthyridine core. Similar compounds include:

Biological Activity

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridine derivatives , characterized by a complex structure that includes:

  • A chlorophenyl group
  • A fluorobenzyl group
  • A dihydropyridine ring

The molecular formula is C19H14ClFN2O2C_{19}H_{14}ClFN_2O_2, with a molecular weight of approximately 358.78 g/mol. Its synthesis typically involves multi-step organic reactions, including Hantzsch reactions for ring formation and nucleophilic substitutions for functional group introductions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can interact with receptors such as the α7 nicotinic acetylcholine receptor (nAChR), which has implications in neuroprotection and anti-inflammatory responses .

Anticancer Activity

Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine have shown high cytotoxicity against breast (MCF-7), liver (HUH-7), and colorectal (HCT-116) cancer cell lines. In vitro assays indicated that specific derivatives could inhibit cell growth effectively .
CompoundCell LineIC50 (µM)Effect
Compound 22MCF-75.0High cytotoxicity
Compound 31HUH-73.5High cytotoxicity
Compound 34HCT-1164.0High cytotoxicity

Antimicrobial Activity

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine has also been studied for its antimicrobial properties:

  • Antibiotic Potentiation : Research indicates that this compound can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests a potential role in developing new therapeutic strategies against antibiotic-resistant infections .

Study on Cytotoxicity

In a study assessing the anticancer properties of various naphthyridine derivatives, N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo exhibited promising results. The study utilized the sulforhodamine B assay to quantify cell viability across multiple cancer types, confirming the compound's potential as an anticancer agent .

Study on Antimicrobial Effects

Another significant study focused on the compound's ability to potentiate existing antibiotics against resistant strains of bacteria like E. coli and Staphylococcus aureus. The findings revealed that combining this compound with traditional antibiotics improved their efficacy significantly, providing a new avenue for treating resistant infections .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-16-4-1-5-18(12-16)26-21(28)19-11-15-3-2-10-25-20(15)27(22(19)29)13-14-6-8-17(24)9-7-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOXKUULCUPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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